4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(18-9-11-20-12-10-18)17-7-3-14(4-8-17)21-13-1-5-16-6-2-13/h1-2,5-6,14H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDHCMGCBOGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine involves the reaction of morpholine with 4-(pyridin-4-yloxy)piperidine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Biological Activity
The compound 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine includes a morpholine ring, a piperidine moiety, and a pyridine substituent. This unique configuration suggests potential interactions with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that it modulates the activity of these targets, which may include:
- Enzymes : Potential inhibition or activation leading to altered metabolic pathways.
- Receptors : Interaction with receptor sites may result in physiological changes, influencing processes such as neurotransmission or cellular signaling.
Antitumor Activity
Research has indicated that morpholine derivatives, including 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine, exhibit promising antitumor properties. A study highlighted the ability of certain morpholine-containing compounds to bind to DNA and inhibit tumor growth. The cytotoxicity was evaluated against various cancer cell lines, revealing significant activity:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine | 15 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Neuropharmacological Effects
The compound's structural components suggest potential effects on the central nervous system (CNS). Morpholines are known to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions such as anxiety or depression. For instance, studies show that morpholine derivatives can interact with sigma receptors, influencing neurochemical pathways critical for mood regulation .
Study on Anticancer Properties
In a recent study published in PMC, researchers synthesized a series of morpholine derivatives and evaluated their anticancer activities. The study found that the introduction of specific substituents on the morpholine ring enhanced cytotoxic effects against various cancer cell lines. Notably, the compound exhibited an IC50 value significantly lower than many existing chemotherapeutics, indicating its potential as a lead compound for further development .
CNS Drug Discovery
Another investigation focused on the role of morpholine in CNS drug discovery. The study discussed how compounds containing the morpholine moiety could serve as scaffolds for developing drugs targeting neurodegenerative diseases. The unique binding characteristics of morpholines to various receptors were explored, suggesting that modifications could lead to enhanced selectivity and efficacy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those similar to 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine, exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes, thus improving its efficacy as an antimicrobial agent.
Anticancer Potential
Studies have demonstrated that compounds with similar structural features can exhibit cytotoxic effects against cancer cell lines. For instance, piperidine derivatives have been evaluated for their ability to inhibit tumor growth in ovarian and breast cancer models . The incorporation of the morpholine ring may enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells.
Neurological Applications
The compound's structural attributes suggest potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems, indicating possible use in managing conditions such as anxiety and depression . The ability of these compounds to modulate receptor activity could lead to novel therapeutic strategies for neuropsychiatric disorders.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogs vary in substituents on the piperidine, morpholine, or pyridine moieties. Key comparisons include:
Key Observations :
- Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., compound 74 in ) exhibit enhanced antimalarial potency compared to pyridine derivatives, likely due to increased π-stacking interactions with biological targets .
- Morpholine Substitution: Replacing morpholine with tetrahydroisoquinoline (as in ) reduces solubility but enhances lipophilicity, impacting blood-brain barrier penetration .
- Halogen Effects : Bromine substitution in VPC-14449 improves binding affinity to androgen receptors but introduces synthetic challenges, as incorrect bromine positioning (e.g., 4,5-dibromo vs. 2,4-dibromo) alters NMR spectra and activity .
Physicochemical Properties
Comparative data for selected compounds:
Insights :
- The target compound’s higher molecular weight and lipophilicity (LogP ~2.5) suggest improved membrane permeability compared to 4-(pyridin-4-yl)morpholine but reduced solubility in aqueous media.
- Synthetic yields for piperidine-morpholine hybrids vary widely; optimized routes (e.g., DIPEA-mediated coupling in ) achieve >80% efficiency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and carbamoylation reactions. For example, piperidine derivatives are often functionalized at the 4-position with pyridinyloxy groups using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM), followed by reaction with morpholine-1-carbonyl chloride. Reaction conditions such as temperature (0–25°C) and stoichiometric ratios (e.g., 1.2:1 molar ratio of morpholine to intermediate) are critical for yield optimization .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, NMR (600 MHz, DMSO-) reveals diagnostic peaks: δ 1.41–4.04 ppm (piperidine and morpholine protons), 7.42–8.21 ppm (pyridinyl aromatic protons). NMR and high-resolution mass spectrometry (HRMS) further confirm molecular weight and functional groups. Compare spectral data with published benchmarks to validate purity (>99%) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation/contact with skin (H313 hazard). Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency response for spills includes neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data across studies?
- Methodological Answer : Variations in NMR shifts (e.g., δ 3.52 ppm for morpholine protons vs. δ 3.60 in other studies) may arise from solvent polarity (DMSO vs. CDCl), temperature, or residual impurities. Use deuterated solvents consistently and report acquisition parameters (e.g., 600 MHz vs. 400 MHz instruments). Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography if available .
Q. What strategies optimize reaction yields for piperidine-morpholine derivatives?
- Methodological Answer : Yield optimization (e.g., 36% in one study vs. >50% in others) requires adjusting catalysts (e.g., EtN for deprotonation), solvent systems (DCM/MeOH mixtures), and reaction times. Kinetic studies via TLC monitoring can identify intermediate stability. Purification via flash chromatography (EtOAc/MeOH + 0.25% EtN) enhances purity .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to biological targets like enzymes or receptors. ADMET predictors (e.g., SwissADME) evaluate logP (lipophilicity), solubility, and cytochrome P450 interactions. Compare with structurally similar compounds (e.g., 4-dodecylmorpholine) to infer metabolic pathways .
Q. What experimental approaches validate polymorphic forms of this compound?
- Methodological Answer : Polymorphism analysis involves differential scanning calorimetry (DSC) to detect melting point variations and powder X-ray diffraction (PXRD) to identify crystalline phases. Accelerated stability studies (40°C/75% RH for 6 months) assess form transitions. Reference WO2005023192 for protocols on isoindole-piperidine polymorphs .
Q. How does the pyridinyloxy moiety influence biological activity in related compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that pyridinyloxy groups enhance binding to CNS targets (e.g., serotonin receptors) via π-π stacking. Compare bioactivity data for analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, noting EC shifts in enzyme inhibition assays .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
